Chemoselective Hydrogenation: Dibromo Analogue Favors De bromination While Dichloro Analogue Favors Olefin Saturation
Under identical catalytic hydrogenation conditions (H₂, Pd/C), the 7,7-dibromo-2-azabicyclo[4.1.0]hept-3-ene analogue **12** undergoes preferential debromination to yield a mixture of 7-endo-bromo (24) and 7-exo-bromo (23) monobromides, whereas the 7,7-dichloro analogue **17** yields the saturated 7,7-dichlorobicycloheptane **25** as the major product [1]. This divergent pathway reflects the lower C–Br bond dissociation energy (ca. 285 kJ·mol⁻¹) versus C–Cl (ca. 338 kJ·mol⁻¹) [2].
| Evidence Dimension | Product distribution upon catalytic hydrogenation |
|---|---|
| Target Compound Data | Dibromo analogue 12: conversion to 7-endo-bromo 24 + 7-exo-bromo 23 (exact yields not reported in abstract) |
| Comparator Or Baseline | Dichloro analogue 17: conversion to saturated 7,7-dichloro compound 25 (yield described as 'mainly') |
| Quantified Difference | Qualitative pathway switch: C–Br cleavage vs. C=C saturation; no quantitative yield difference available in public abstract |
| Conditions | Catalytic hydrogenation (H₂, Pd/C), room temperature, atmospheric pressure (J. Chem. Soc., Perkin Trans. 1, 1996) |
Why This Matters
The dibromo compound uniquely enables sequential functionalization through initial debromination, a reactivity mode unavailable to the dichloro analogue, which is critical for multi-step synthetic planning.
- [1] McCullough, K. J.; MacTavish, J.; Proctor, G. R.; Redpath, J. Reductive alkylation of pyridinium salts. Part 2. Utilisation of di-, tetra- and hexa-hydropyridine esters. J. Chem. Soc., Perkin Trans. 1 1996, 2553–2560. View Source
- [2] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, 2007. (C–Br vs. C–Cl bond dissociation energies). View Source
